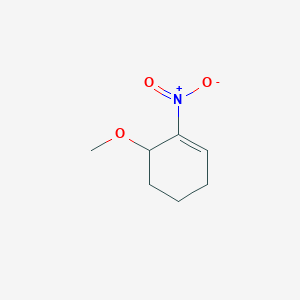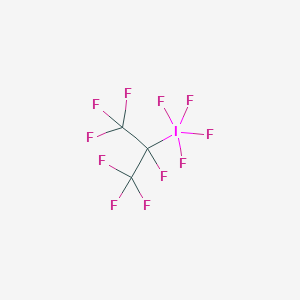![molecular formula C15H16O B14658942 2-Phenylbicyclo[3.3.1]non-2-en-9-one CAS No. 42524-68-5](/img/structure/B14658942.png)
2-Phenylbicyclo[3.3.1]non-2-en-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylbicyclo[331]non-2-en-9-one is an organic compound with the molecular formula C15H16O It is a bicyclic ketone featuring a phenyl group attached to the bicyclo[331]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbicyclo[3.3.1]non-2-en-9-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a phenyl-substituted cyclohexanone, under acidic or basic conditions to form the bicyclic framework.
Aldol Condensation: The intermediate product undergoes an aldol condensation reaction to introduce the enone functionality at the 2-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylbicyclo[3.3.1]non-2-en-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone functionality to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Phenylbicyclo[3.3.1]non-2-en-9-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Phenylbicyclo[3.3.1]non-2-en-9-one involves its interaction with specific molecular targets and pathways. The enone functionality allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can be exploited in various chemical transformations and biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]non-2-en-9-one: Lacks the phenyl group, making it less complex and potentially less reactive.
2-Phenylbicyclo[3.3.1]nonane: Saturated analog without the enone functionality, leading to different reactivity and applications.
9-Amino-2-phenylbicyclo[3.3.1]non-2-ene:
Uniqueness
2-Phenylbicyclo[3.3.1]non-2-en-9-one is unique due to its combination of a bicyclic framework, phenyl group, and enone functionality. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
42524-68-5 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-phenylbicyclo[3.3.1]non-2-en-9-one |
InChI |
InChI=1S/C15H16O/c16-15-12-7-4-8-14(15)13(10-9-12)11-5-2-1-3-6-11/h1-3,5-6,10,12,14H,4,7-9H2 |
Clave InChI |
RSMFEWDAENJLJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC=C(C(C1)C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



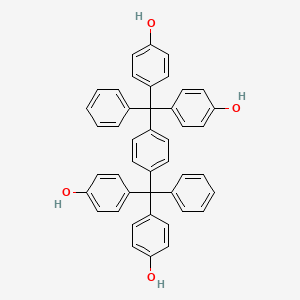
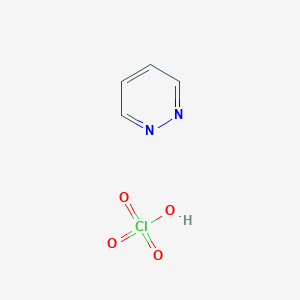

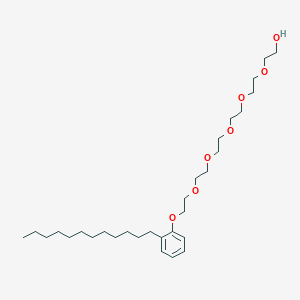
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
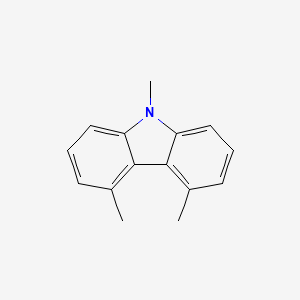


![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
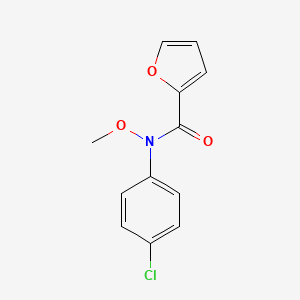
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
